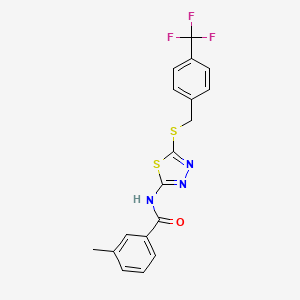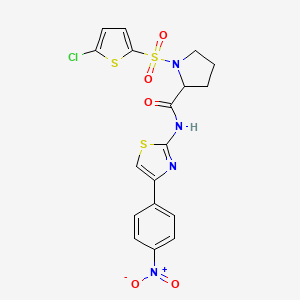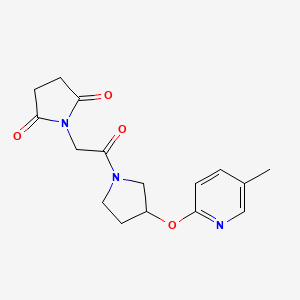![molecular formula C20H23N7O3S B2728530 ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 896678-11-8](/img/structure/B2728530.png)
ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a triazolopyrimidine ring, a thioacetyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The benzyl group, triazolopyrimidine ring, thioacetyl group, and piperazine ring contribute to the overall structure .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis of Potential Antihypertensive Agents : Research involving the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear structural similarities, demonstrated the preparation of compounds with promising antihypertensive activity. This suggests that similar synthetic approaches could be applied to the subject compound for exploring its potential in cardiovascular therapies (Bayomi et al., 1999).
Antimicrobial and Antilipase Activities : Another study explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, revealing compounds with significant antimicrobial, antiurease, and antilipase activities. This indicates the potential for compounds with similar structures, including the subject compound, to be explored for antimicrobial applications (Başoğlu et al., 2013).
Antitubercular and Anti-inflammatory Activities : Compounds derived from similar synthetic processes have shown promising antitubercular and anti-inflammatory activities, suggesting potential research applications of the subject compound in the development of new therapeutic agents for treating tuberculosis and inflammation (Abu‐Hashem et al., 2020).
Antitubercular Activity Screening : Structural analogs of related compounds have been synthesized and evaluated for their tuberculostatic activity, highlighting the importance of such compounds in the development of antitubercular agents. This suggests a potential area of research for the subject compound in the fight against tuberculosis (Titova et al., 2019).
Analgesic and Antiparkinsonian Activities : The synthesis of derivatives from related pyridine compounds has shown significant analgesic and antiparkinsonian activities, indicating the potential of the subject compound in neurological research and therapy development (Amr et al., 2008).
properties
IUPAC Name |
ethyl 4-[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-2-30-20(29)26-10-8-25(9-11-26)16(28)13-31-19-17-18(21-14-22-19)27(24-23-17)12-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRUVNSFIFOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2728447.png)
![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)
![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)
![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728464.png)


![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)